molecular formula C22H21FN2O5S2 B6560738 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide CAS No. 946295-69-8

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B6560738
CAS No.: 946295-69-8
M. Wt: 476.5 g/mol
InChI Key: KUUIRXJVFSNZJR-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide is a complex organic compound with notable properties in various fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide involves multiple steps. Commonly, the process starts with the sulfonylation of tetrahydroquinoline derivatives using reagents such as 4-fluorobenzenesulfonyl chloride. Subsequent reactions introduce the methoxybenzene sulfonamide group under controlled conditions like temperature and solvent choices.

Industrial Production Methods

In an industrial setting, the synthesis process can be optimized for scale-up by employing continuous flow reactions or batch processing with enhanced catalytic systems to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide undergoes various reactions such as:

  • Oxidation: : Introducing oxidizing agents can alter specific functional groups.

  • Reduction: : Reducing agents can modify the compound to its corresponding reduced forms.

  • Substitution: : Electrophilic or nucleophilic substitution reactions can replace functional groups within the molecule.

Common Reagents and Conditions

Typical reagents include oxidizing agents like KMnO₄, reducing agents like NaBH₄, and substitution reagents such as halogen compounds. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts.

Major Products

The products formed from these reactions depend on the reactants and conditions. For instance, oxidation might yield sulfoxides or sulfones, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate for synthesizing more complex molecules. It's utilized in studying reaction mechanisms and creating novel materials.

Biology

Biologically, it can be used in designing inhibitors for specific enzymes, potentially aiding in the development of pharmaceuticals.

Medicine

In medicine, the compound shows promise as a lead compound for drug development, especially in targeting specific pathways in disease treatment.

Industry

Industrially, it is valuable in the production of specialty chemicals and materials due to its unique structure and reactivity.

Mechanism of Action

The compound exerts its effects through interaction with molecular targets such as enzymes or receptors. The sulfonyl and methoxy groups contribute to binding affinity and specificity, influencing biological pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-Chlorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide

  • N-[1-(4-Methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide

Uniqueness

Compared to similar compounds, N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-methoxybenzene-1-sulfonamide features a fluorine atom that significantly impacts its chemical properties, such as electronegativity and reactivity, making it unique in its applications and reactions.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O5S2/c1-30-19-7-11-20(12-8-19)31(26,27)24-18-6-13-22-16(15-18)3-2-14-25(22)32(28,29)21-9-4-17(23)5-10-21/h4-13,15,24H,2-3,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUIRXJVFSNZJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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